[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Description
[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C28H21NO5S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
The compound 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone was part of a study involving the synthesis of a series of benzothiazine derivatives. These compounds, including 1,4-benzothiazin-2-yl derivatives, were synthesized using microwave-assisted methods and exhibited significant antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria. This indicates the potential application of these compounds in developing new antimicrobial agents (Ahmad et al., 2011) (Zia-ur-Rehman et al., 2006).
Synthesis and Antioxidant Properties
The compound was part of a study involving the synthesis of various derivatives from phenolic compounds. These compounds, including derivatives of methanone, were synthesized and evaluated for their antioxidant activities. The study provided insights into the potential of these compounds as potent antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Synthesis and Cancer Research
A series of benzothiazinyl hydrazinecarboxamides and anilinotriazolothiadiazine diones, including the 1,1-dioxido benzothiazine scaffold, were synthesized and tested for their anticancer activities against various cancer cell lines. These studies are crucial for understanding the compound's potential application in cancer therapy and exploring its mechanism of action in inhibiting cancer cell growth (Kamal et al., 2011).
Photophysical Properties Study
The compound was also part of a study focusing on the synthesis of 1,4-benzothiazines and their photophysical properties. The study involved the use of different bases for synthesis and highlighted the importance of understanding the photophysical properties of these compounds, which can be crucial for their application in materials science and photodynamic therapy (Preet & Cannoo, 2015).
properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO5S/c1-33-22-15-11-20(12-16-22)28(30)27-19-29(25-9-5-6-10-26(25)35(27,31)32)21-13-17-24(18-14-21)34-23-7-3-2-4-8-23/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWFWXXMYPMZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone |
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